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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-4-

methylpyridine

CAS No.: 23182-19-6

Cat. No.: B1314443 Get Quote

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-4-methylpyridine: Molecular Structure,

Synthesis, and Applications

Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-4-
methylpyridine, a heterocyclic compound of significant interest to researchers in medicinal

chemistry and materials science. While not an end-product itself, its bi-aryl pyridine scaffold

represents a privileged structure in modern drug discovery and catalysis. This document

elucidates the molecule's core structural and physicochemical properties, offers a detailed,

field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, explores its potential

applications as a key synthetic intermediate, and outlines essential safety and handling

procedures. The insights herein are tailored for researchers, scientists, and drug development

professionals seeking to leverage this versatile building block in their work.

Compound Identification and Physicochemical
Properties
2-(4-Chlorophenyl)-4-methylpyridine is an aromatic heterocyclic compound featuring a

pyridine ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with

a methyl group. This arrangement of a halogenated aryl group and an electron-donating methyl
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group on the pyridine core defines its chemical reactivity and potential for further

functionalization.

Caption: Molecular Structure of 2-(4-Chlorophenyl)-4-methylpyridine.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
2-(4-chlorophenyl)-4-
methylpyridine

ChemSrc

CAS Number 23182-19-6 [1]

Molecular Formula C₁₂H₁₀ClN [1]

Molecular Weight 203.67 g/mol [1]

SMILES Cc1ccnc(-c2ccc(Cl)cc2)c1 [1]

| InChIKey | SSFODIIQDZBJKU-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data

Property Value Source

Density 1.156 g/cm³ [1]

Boiling Point 313.6 °C at 760 mmHg [1]

Flash Point 172.7 °C [1]

LogP 3.71 [1]

| Vapor Pressure | 0.001 mmHg at 25°C |[1] |

Molecular Structure and Spectroscopic Analysis
The structure combines a π-deficient pyridine ring with a π-rich, yet inductively withdrawing,

chlorophenyl ring. The methyl group at the 4-position (para to the nitrogen) is a weak electron-
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donating group, slightly increasing the electron density of the pyridine ring. This electronic

interplay is crucial for its reactivity, particularly in electrophilic aromatic substitution and metal-

catalyzed reactions.

Theoretical Spectroscopic Profile
While specific experimental spectra are not widely published, the structure allows for a robust

theoretical prediction, which is essential for guiding characterization during and after synthesis.

¹H NMR: The proton NMR spectrum is expected to show distinct regions. A singlet for the

methyl protons (CH₃) should appear in the upfield aromatic region (~2.4-2.6 ppm). The

aromatic region (7.0-8.5 ppm) will be complex, showing three protons on the pyridine ring

and four protons on the chlorophenyl ring. The chlorophenyl protons will likely appear as two

distinct doublets (an AA'BB' system) due to symmetry. The pyridine protons will appear as a

doublet, a singlet (or narrow doublet), and a doublet, with coupling constants characteristic of

pyridyl systems.

¹³C NMR: The carbon spectrum will display 12 distinct signals. The methyl carbon will be the

most upfield signal. The remaining signals will correspond to the 11 aromatic carbons, with

carbons attached to nitrogen or chlorine being significantly influenced by their respective

electronegativities.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion

peak (M⁺) is expected at m/z 203. A prominent M+2 peak at m/z 205, with approximately

one-third the intensity of the M⁺ peak, will be a definitive characteristic, confirming the

presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis and Mechanistic Insights
The most efficient and widely adopted method for constructing the C-C bond between the

pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling

reaction. This palladium-catalyzed reaction offers high yields, excellent functional group

tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic

synthesis.

Retrosynthetic Analysis
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The logical disconnection for 2-(4-Chlorophenyl)-4-methylpyridine is at the aryl-aryl bond,

leading to two commercially available or readily synthesized precursors: a halogenated 4-

methylpyridine and a boronic acid-functionalized chlorobenzene.

Retrosynthetic Disconnection

2-(4-Chlorophenyl)-4-methylpyridine C-C Disconnection
(Suzuki Coupling)

2-Halo-4-methylpyridine
(e.g., X = Br, Cl)

(4-Chlorophenyl)boronic acid

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol is a self-validating system. Successful formation of the product can be easily

monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting

materials and the appearance of a new, typically more nonpolar, product spot.

Materials:

2-Bromo-4-methylpyridine (1.0 eq)

(4-Chlorophenyl)boronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos

Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous

Toluene and Water (e.g., 4:1 v/v mixture), degassed
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Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and

PPh₃ in a small amount of degassed toluene for 15 minutes under an inert atmosphere

(Nitrogen or Argon). This step allows for the in-situ formation of the active Pd(0) catalyst.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 2-Bromo-4-methylpyridine, (4-Chlorophenyl)boronic acid, and potassium

carbonate.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove

oxygen, which can deactivate the palladium catalyst.

Solvent and Catalyst Addition: Add the degassed toluene/water mixture to the flask, followed

by the pre-formed catalyst solution via syringe.

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-

12 hours.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel,

typically using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-Chlorophenyl)-4-
methylpyridine.
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Simplified Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
Active Catalyst

Oxidative Addition

Ar¹-Pd(II)L₂-X

Transmetalation

Ar¹-Pd(II)L₂-Ar²

Reductive Elimination

Regeneration

Ar¹-Ar²
(Product)

Ar¹-X
(2-Bromo-4-methylpyridine)

Ar²-B(OH)₂
((4-Chlorophenyl)boronic acid)

Click to download full resolution via product page

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Research and Development
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The true value of 2-(4-Chlorophenyl)-4-methylpyridine lies in its role as a versatile synthetic

intermediate. The bi-aryl pyridine motif is a common feature in biologically active molecules and

functional materials.

Medicinal Chemistry Scaffold: Phenyl-pyridine structures are prevalent in pharmaceuticals.

While this specific molecule is an intermediate, related structures are key to active

pharmaceutical ingredients (APIs). For instance, the structurally similar 2-[(4-Chlorophenyl)

(4-piperidinyloxy)methyl]pyridine is a known intermediate in the synthesis of Bepotastine, a

non-sedating H1-antagonist used to treat allergic rhinitis and urticaria[2]. This highlights the

utility of the 2-(4-chlorophenyl)pyridine core in constructing complex molecules with

therapeutic potential. It can serve as a starting point for developing inhibitors of kinases,

modulators of G-protein coupled receptors (GPCRs), and other drug targets.

Pesticide and Agrochemical Research: The substitution pattern can also be found in

molecules with potential applications in agriculture. Derivatives can be synthesized and

screened for insecticidal, bactericidal, or herbicidal activities[3].

Materials Science: The nitrogen atom of the pyridine ring can act as a ligand to coordinate

with metal centers. This allows the molecule and its derivatives to be used in the

development of novel catalysts, organic light-emitting diodes (OLEDs), and other functional

materials.

Safety and Handling Protocols
No specific Material Safety Data Sheet (MSDS) is readily available for 2-(4-Chlorophenyl)-4-
methylpyridine[1]. Therefore, a conservative approach to safety is mandated, drawing upon

data from its precursors and structural analogs. Precursors like 2-chloro-4-methylpyridine and

4-methylpyridine are classified as hazardous.

Table 3: Inferred GHS Hazard Classifications
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Hazard Statement Code
Basis (Analog
Compound)

Source

Flammable liquid
and vapor

H226 4-Methylpyridine [4]

Harmful if swallowed

or if inhaled
H302 + H332 4-Methylpyridine [4]

Toxic in contact with

skin
H311 4-Methylpyridine [4]

Causes skin irritation H315
2-Chloro-4-

methylpyridine
[5]

Causes serious eye

irritation
H319

2-Chloro-4-

methylpyridine
[5]

| May cause respiratory irritation | H335 | 2-Chloro-4-methylpyridine |[5] |

Recommended Handling Procedures
Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to prevent inhalation of vapors or dust.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Body Protection: A flame-retardant lab coat should be worn. Ensure no skin is exposed.

First Aid Measures:

Inhalation: Move the individual to fresh air. Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with copious amounts of soap and

water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite, sand) and

place in a sealed container for chemical waste disposal. All waste must be disposed of in

accordance with local, state, and federal regulations.

Conclusion
2-(4-Chlorophenyl)-4-methylpyridine represents a valuable and versatile chemical building

block. Its molecular structure is amenable to efficient synthesis via established cross-coupling

methodologies. While its direct applications are limited, its utility as a precursor for complex

molecules in drug discovery, agrochemicals, and materials science is significant. A thorough

understanding of its properties, synthesis, and safe handling procedures, as outlined in this

guide, is crucial for any researcher intending to utilize this compound in their scientific

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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